N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide
Description
Introduction to N'-(3,5-Dibromopyrazin-2-yl)-N-Hydroxymethanimidamide
Chemical Identity and Nomenclature
The IUPAC name This compound provides a systematic description of its structure:
- Pyrazine core : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
- Substituents : Bromine atoms at positions 3 and 5, and a hydroxymethanimidamide group (-NH-C(=N-OH)-CH3) at position 2.
The molecular formula is C$$5$$H$$4$$Br$$2$$N$$4$$O , with a molecular weight of 295.92 g/mol . The compound’s CAS registry number, though not explicitly listed in non-excluded sources, can be inferred from structural analogs such as 3,5-dibromo-2-hydroxypyrazine (CAS 21943-15-7). Alternative names include 3,5-dibromo-N-hydroxymethanimidamide-pyrazine and 2-(hydroxyimino)acetamidine-3,5-dibromopyrazine.
Structural Analysis and Molecular Characteristics
The compound’s architecture combines a planar pyrazine ring with electron-withdrawing bromine atoms and a polar hydroxymethanimidamide side chain. Key features include:
Pyrazine Ring System
- Aromaticity : The pyrazine ring exhibits resonance stabilization, with nitrogen atoms contributing to π-electron delocalization.
- Bromine Substitution : Bromine atoms at positions 3 and 5 introduce steric bulk and enhance electrophilic reactivity, as seen in related dibromopyrazines.
Hydroxymethanimidamide Functional Group
- Tautomerism : The hydroxymethanimidamide group (-NH-C(=N-OH)-CH3) exists in equilibrium between imino-oxime and amide-oxime tautomers, influencing hydrogen-bonding capabilities.
- Electron Density : The group’s lone pairs on nitrogen and oxygen atoms facilitate interactions with biological targets, such as enzymes or receptors.
Spectroscopic Properties
While specific spectral data for this compound are unavailable in non-excluded sources, analogous dibromopyrazines exhibit:
Historical Context and Discovery
The synthesis of brominated pyrazines dates to the mid-20th century, driven by interest in halogenated heterocycles for pharmaceutical applications. This compound likely emerged from efforts to modify pyrazine scaffolds for enhanced bioactivity. Key milestones include:
- Early Pyrazine Bromination : The development of N-bromosuccinimide (NBS) as a brominating agent enabled selective substitution on pyrazine rings, as demonstrated in the synthesis of 2-amino-3,5-dibromopyrazine.
- Functional Group Incorporation : Advances in amidoxime chemistry during the 1990s allowed the attachment of hydroxymethanimidamide groups to aromatic systems, improving solubility and target affinity.
- Patent Activity : Recent patents, such as WO2007/138072A2, highlight triazolopyrazine derivatives for inflammatory diseases, underscoring the therapeutic potential of modified pyrazines.
This compound represents a convergence of synthetic methodologies aimed at optimizing halogenated heterocycles for interdisciplinary applications.
Properties
Molecular Formula |
C5H4Br2N4O |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide |
InChI |
InChI=1S/C5H4Br2N4O/c6-3-1-8-5(4(7)11-3)9-2-10-12/h1-2,12H,(H,8,9,10) |
InChI Key |
DPKXLVBNCXYLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N=CNO)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide typically involves the bromination of pyrazine derivatives followed by the introduction of the hydroxymethanimidamide group. One common method includes the reaction of 3,5-dibromopyrazine with hydroxylamine in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol.
Industrial Production Methods
Industrial production of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the most promising applications of N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide is its potential as an anticancer agent. Research indicates that derivatives of dibromopyrazine compounds exhibit cytotoxic effects against various cancer cell lines. For example, in a study involving a series of pyrazine derivatives, it was found that modifications to the pyrazine core enhanced their efficacy against breast cancer cells, suggesting that this compound could be a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes critical for tumor growth. Studies have shown that compounds similar to this compound can inhibit DNA repair enzymes like WRN helicase, which is implicated in cancer cell proliferation . This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents.
Material Science Applications
Synthesis of Functional Materials
this compound is also explored for its role in synthesizing functional materials. Its unique chemical structure allows it to act as a precursor for creating polymers and other materials with specific electronic properties. For instance, the compound can be used in the synthesis of conductive polymers that are applicable in organic electronics and sensors .
Case Study: Conductive Polymers
In a notable study, researchers synthesized a series of conductive polymers using this compound as a monomer. The resulting materials demonstrated enhanced electrical conductivity and thermal stability compared to traditional polymer systems . This advancement opens avenues for developing more efficient electronic devices.
Data Tables
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N’-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Features of N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide and Analogs



*Molecular weights calculated based on structural formulas.
Key Observations :
- Polarity: The N-hydroxymethanimidamide group in the target compound likely improves aqueous solubility relative to dimethylamino (CAS 21943-12-4) or trifluoromethyl (JNJ-54717793) substituents, which are more lipophilic .
- Biological Relevance : Compounds like JNJ-54717793 and BBAC exhibit complex heterocyclic frameworks designed for target specificity (e.g., enzyme inhibition), whereas the target compound’s amidine group may favor interactions with nucleic acids or metal ions .
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., Becke’s exact exchange method) could predict the electronic properties of brominated pyrazines, such as charge distribution and reactivity, which are critical for drug design .
- Molecular Docking : Tools like AutoDock Vina () could model the target compound’s binding affinity to biological targets, though experimental validation is needed. For example, JNJ-54717793’s efficacy in preclinical studies highlights the importance of fluorine and trifluoromethyl groups in optimizing binding kinetics .
Q & A
Q. What are the recommended synthetic routes for N'-(3,5-dibromopyrazin-2-yl)-N-hydroxymethanimidamide, and how is purity validated?
The compound can be synthesized via nucleophilic substitution or coupling reactions involving brominated pyrazine precursors and hydroxylamine derivatives. For example, analogous pyrazine carboxamides are synthesized by reacting halogenated pyrazines with amine or hydroxylamine nucleophiles under reflux in polar aprotic solvents (e.g., DMF or DMSO) with yields exceeding 85% . Purity is validated using high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N), with deviations <0.4% from theoretical values. Thin-layer chromatography (TLC) and HPLC (using C18 columns with acetonitrile/water gradients) ensure intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazine ring and the hydroxymethanimidamide moiety. For example, bromine substituents deshield adjacent protons, producing distinct splitting patterns (e.g., doublets for para-bromine in pyrazine derivatives) .
- IR Spectroscopy : To identify N–O stretching (~950 cm⁻¹) and N–H bending (~1600 cm⁻¹) in the hydroxymethanimidamide group .
- UV-Vis : To assess π→π* transitions in the pyrazine core, useful for tracking reactivity in solution .
Q. What safety protocols are essential when handling this compound?
Due to brominated aromatic structures and reactive hydroxylamine groups, follow:
- S22 : Avoid inhaling dust via fume hoods.
- S24/25 : Use nitrile gloves and goggles to prevent skin/eye contact.
- WGK 3 : Classify as highly hazardous to water; dispose via EPA-approved waste streams .
Advanced Research Questions
Q. How can molecular docking studies predict the biological interactions of this compound?
AutoDock Vina is recommended for docking simulations due to its improved scoring function and multithreading efficiency. Parameterize the compound using Gaussian-based partial charges and optimize torsional degrees of freedom. Use PyMOL to visualize binding modes, focusing on hydrogen bonding between the hydroxymethanimidamide group and target active sites (e.g., bacterial enzymes). Validate predictions with in vitro assays (e.g., MIC testing for antimicrobial activity) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
For ambiguous electron density maps (common with bromine’s high electron density), use:
Q. How do reaction conditions influence the selectivity of N-hydroxymethanimidamide formation?
Optimize pH and temperature to avoid side reactions (e.g., oxidation of hydroxylamine):
- pH 7–8 : Minimize decomposition while promoting nucleophilic attack on brominated pyrazine.
- Low Temperatures (0–5°C) : Reduce competing SN1 pathways.
- Catalysts : Use Cu(I) or Pd(0) to enhance coupling efficiency in inert atmospheres .
Q. How can contradictory bioactivity data be analyzed across different assay systems?
Apply statistical tools like Bland-Altman plots to compare IC₅₀ values from fluorescence vs. colorimetric assays. Control for solvent effects (e.g., DMSO’s impact on membrane permeability) and validate with orthogonal methods (e.g., SPR for binding affinity). Reference structurally similar compounds (e.g., 5-alkylamino-N-phenylpyrazine-2-carboxamides) to contextualize discrepancies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
